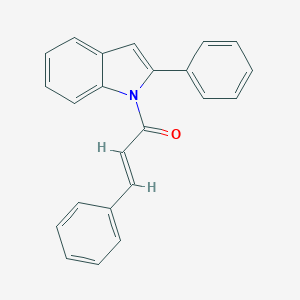

1-cinnamoyl-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H17NO |

|---|---|

Molecular Weight |

323.4g/mol |

IUPAC Name |

(E)-3-phenyl-1-(2-phenylindol-1-yl)prop-2-en-1-one |

InChI |

InChI=1S/C23H17NO/c25-23(16-15-18-9-3-1-4-10-18)24-21-14-8-7-13-20(21)17-22(24)19-11-5-2-6-12-19/h1-17H/b16-15+ |

InChI Key |

XZOGUSNGFIFRQR-FOCLMDBBSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3C=C2C4=CC=CC=C4 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3C=C2C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3C=C2C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cinnamoyl 2 Phenyl 1h Indole and Its Analogues

Established Strategies for Constructing the 2-Phenylindole (B188600) Ring System

A variety of synthetic strategies have been developed to construct the 2-phenylindole ring system, ranging from classical name reactions to modern metal-catalyzed processes. These methods offer different advantages concerning substrate scope, functional group tolerance, and reaction conditions.

The Fischer indole (B1671886) synthesis, developed in 1883, remains one of the oldest and most reliable methods for preparing substituted indoles, including 2-phenylindole. semanticscholar.org The process involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an appropriate ketone or aldehyde. testbook.com For the synthesis of 2-phenylindole, phenylhydrazine is reacted with acetophenone. vaia.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an intramolecular cyclization and rearrangement with the elimination of ammonia (B1221849) to form the indole ring. testbook.comvaia.comslideshare.net

A range of acid catalysts, including Brønsted acids (e.g., polyphosphoric acid, hydrochloric acid) and Lewis acids (e.g., zinc chloride), can be employed to facilitate the reaction. testbook.com One-pot, solvent-free methods have also been developed, highlighting the versatility of this classic transformation. tandfonline.com

Table 1: Synthesis of 2-Phenylindole Derivatives via Fischer Indole Synthesis tandfonline.comresearchgate.net

| Entry | Phenylhydrazine Derivative | Ketone/Aldehyde | Catalyst | Yield (%) |

| 1 | Phenylhydrazine | Acetophenone | PPA | 86 |

| 2 | 4-Methylphenylhydrazine | Acetophenone | PPA | 82 |

| 3 | 4-Methoxyphenylhydrazine | Acetophenone | PPA | 85 |

| 4 | 4-Chlorophenylhydrazine | Acetophenone | PPA | 80 |

| 5 | Phenylhydrazine | 4'-Methylacetophenone | PPA | 84 |

| 6 | Phenylhydrazine | 4'-Methoxyacetophenone | PPA | 88 |

| 7 | Phenylhydrazine | 4'-Chloroacetophenone | PPA | 81 |

Data sourced from studies on one-pot, solvent-free Fischer indole synthesis. tandfonline.comresearchgate.net

A metal-free approach related to the Fischer synthesis involves the reaction of phenylhydrazines with terminal alkynes, such as phenylacetylene, mediated by polyphosphoric acid (PPA). This method proceeds via a tandem hydroamination-cyclization reaction, providing 2-phenylindoles in excellent yields. mdpi.com

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and provide powerful and versatile routes to 2-phenylindoles. These methods often exhibit high efficiency and broad functional group tolerance. nih.govacs.org

A prominent strategy for synthesizing 2-substituted indoles involves a palladium-catalyzed Sonogashira cross-coupling reaction followed by a cyclization step. nih.govmdpi.com This sequence typically begins with the coupling of an o-haloaniline (e.g., 2-iodoaniline) with a terminal alkyne (e.g., phenylacetylene). nih.govnih.gov The reaction is usually catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base. nih.govthieme-connect.com The resulting 2-alkynylaniline intermediate then undergoes an intramolecular cyclization to furnish the 2-phenylindole ring system. nih.govnih.gov This entire process can often be performed in a single pot, enhancing its synthetic utility. nih.govnih.gov

Various N-protected o-haloanilines can be used, and the reaction conditions can be optimized to achieve high yields. nih.gov For instance, the use of Pd(PPh₃)₂Cl₂ as a catalyst with CuI as a co-catalyst in DMF has proven effective for the heteroannulation of o-haloanilines and phenylacetylene. nih.gov

Table 2: One-Pot Synthesis of 2-Phenylindole Derivatives via Pd-Catalyzed Heteroannulation nih.gov

| Entry | o-Haloaniline Derivative | Alkyne | Yield (%) |

| 1 | N-Methyl-2-iodoaniline | Phenylacetylene | 85 |

| 2 | N-Benzyl-2-iodoaniline | Phenylacetylene | 80 |

| 3 | N-Tosyl-2-iodoaniline | Phenylacetylene | 88 |

| 4 | 2-Iodoaniline | Phenylacetylene | 75 |

| 5 | N-Acetyl-2-iodoaniline | Phenylacetylene | 70 |

| 6 | 2-Bromo-N-methylaniline | Phenylacetylene | 78 |

Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, ambient temperature. nih.gov

Beyond the classic Sonogashira pathway, other palladium-mediated cyclizations have been developed. A notable example is the palladium-catalyzed annulation of anilines with bromoalkynes. acs.orgorganic-chemistry.orgacs.org This method proceeds through a tandem sequence involving an initial anti-nucleophilic addition of the aniline (B41778) to the bromoalkyne, which is followed by a C-H functionalization step to close the indole ring. organic-chemistry.orgresearchgate.net This approach offers excellent regioselectivity and tolerates a wide array of functional groups on both the aniline and alkyne components. acs.orgorganic-chemistry.org The optimal catalyst system for this transformation often consists of Pd(OAc)₂ with a suitable ligand. acs.orgorganic-chemistry.org

Copper catalysts, being more abundant and less expensive than palladium, have emerged as attractive alternatives for indole synthesis. nih.govd-nb.info Copper can catalyze the intramolecular oxidative amination of N-aryl and N-sulfonyl 2-vinylanilines to produce the corresponding indoles, using molecular oxygen as the terminal oxidant. nih.gov

Additionally, copper catalysis is effective in domino Sonogashira coupling-cyclization reactions. tandfonline.com In some systems, a Cu@N-C catalyst derived from a metal-organic framework has been used for the one-pot synthesis of N-substituted-2-phenylindoles from N-protected-2-iodoanilines and phenylacetylene. tandfonline.com Copper has also been shown to catalyze the tandem cyclization of 2-alkynylanilines followed by a C-C bond formation with electrophiles like benzoquinones, yielding functionalized indoles. rsc.org

To create more sustainable and economical synthetic routes, metal-free and electrochemical methods for constructing the 2-phenylindole ring are being actively explored. acs.org

As mentioned, polyphosphoric acid (PPA) can mediate the metal-free synthesis of 2-phenylindoles from arylhydrazines and alkynes. mdpi.com Another metal-free method involves the transannulation of 2-substituted indoles with nitrostyrenes in PPA, which unexpectedly yields 3-aryl-2-quinolones but demonstrates novel reactivity pathways for indoles under these conditions. nih.gov

Electrochemical synthesis offers a unique approach by using an electric current to generate reactive intermediates, avoiding the need for metal catalysts or chemical reagents. semanticscholar.org For example, an electrogenerated cyanomethyl anion can act as a base to promote the cyclization of 2-alkynylanilines into the corresponding indole derivatives. semanticscholar.org The electrochemical oxidation of 2-phenylindole itself has also been studied, indicating the potential for electrochemical methods in both the synthesis and functionalization of this scaffold. rsc.orgkisti.re.krresearchgate.net

Sonogashira Coupling in Indole Ring Formation

Copper-Catalyzed Cyclization and Dehydrogenation Methods

N-Functionalization Techniques for Indole Derivatives

The indole nucleus possesses multiple reactive sites, but for the synthesis of the target compound, functionalization at the N1 position is paramount. This is typically achieved through N-alkylation or N-acylation reactions. beilstein-journals.org

N-Alkylation and N-Acylation Procedures

N-acylation of indoles is a fundamental transformation for producing a wide array of biologically active molecules and synthetic intermediates. researchgate.net The challenge often lies in achieving chemoselectivity, as acylation can also occur at the C3 position due to its high electron density. beilstein-journals.org

Standard procedures for N-acylation often involve the deprotonation of the indole N-H bond with a base, followed by the introduction of an acylating agent. Common bases include sodium hydride, which forms a sodium salt of the indole, making it a potent nucleophile. google.com The subsequent reaction with an acyl halide, such as acetyl chloride or benzoyl chloride, yields the corresponding N-acylated indole. researchgate.net

More recent methods have sought to avoid harsh reagents. For instance, a highly chemoselective N-acylation of indoles has been developed using stable thioesters as the acyl source. This reaction is typically promoted by a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene, proceeding via a nucleophilic substitution mechanism. beilstein-journals.org This method demonstrates good functional group tolerance, which is an advantage over processes requiring highly reactive and unstable acyl chlorides. beilstein-journals.org

The following table summarizes common conditions for the N-acylation of indole derivatives.

| Acyl Source | Base | Catalyst | Solvent | Temperature | Yield | Ref |

| Acyl Chlorides | Triethylamine (TEA) | None | Dichloromethane (DCM) | Room Temp | 50-91% | researchgate.net |

| Thioesters | Cesium Carbonate (Cs₂CO₃) | None | Xylene | 140 °C | Moderate to Good | beilstein-journals.org |

| Carboxylic Acids | None | Boric Acid | Toluene | Reflux | Good | d-nb.info |

Specific Strategies for Incorporating the Cinnamoyl Moiety at the N1 Position

To synthesize 1-cinnamoyl-2-phenyl-1H-indole, specific methods are employed to introduce the cinnamoyl group ((E)-3-phenylprop-2-enoyl) onto the nitrogen of the 2-phenylindole scaffold.

A direct and common approach for the synthesis of 1-cinnamoyl-2-phenyl-1H-indole is the N-acylation of 2-phenylindole using cinnamoyl chloride. nordmann.global This reaction follows the general principle of N-acylation. First, the 2-phenylindole is treated with a suitable base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to generate the corresponding indole anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride. The subsequent displacement of the chloride ion furnishes the desired 1-cinnamoyl-2-phenyl-1H-indole. This method is efficient for creating various N-acylindoles and is directly applicable to the target compound. google.com

Reaction Scheme:

Step 1 (Deprotonation): 2-phenylindole + NaH → Sodium 2-phenylindolide + H₂

Step 2 (Acylation): Sodium 2-phenylindolide + Cinnamoyl Chloride → 1-Cinnamoyl-2-phenyl-1H-indole + NaCl

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones and their analogues, including those bearing an indole moiety. tandfonline.commdpi.comnih.gov While this reaction typically forms a carbon-carbon double bond to create the chalcone (B49325) backbone, it can be adapted into a multi-step sequence to produce N-cinnamoyl indoles.

A plausible pathway involves:

N-Acetylation: The starting 2-phenylindole is first N-acetylated to form 1-acetyl-2-phenyl-1H-indole.

Condensation: The methyl group of the N-acetyl moiety is then condensed with benzaldehyde (B42025) under basic (e.g., KOH) or acidic conditions. This base-catalyzed aldol (B89426) condensation, followed by dehydration, forms the α,β-unsaturated carbonyl system characteristic of the cinnamoyl group, directly attached to the indole nitrogen.

This strategy is particularly prevalent in the synthesis of C3-indolyl chalcones, where an acetyl group at the C3 position of indole reacts with various aldehydes. tandfonline.commdpi.com However, the principle is transferable to the synthesis of N1-cinnamoyl derivatives. Research has demonstrated the synthesis of various indole-based chalcones via Claisen-Schmidt condensation, often employing base catalysis with reagents like potassium hydroxide (B78521) in solvents such as ethanol (B145695) or dioxane. mdpi.comresearchgate.net Some procedures are even performed under solvent-free conditions, enhancing their green profile. researchgate.net

Acylation with Cinnamoyl Halides

Advanced Synthetic Considerations and Green Chemistry Principles

Modern synthetic chemistry emphasizes efficiency, resource conservation, and reduced environmental impact. nih.govresearchgate.net These principles are increasingly applied to the synthesis of complex heterocyclic compounds like indole derivatives. openmedicinalchemistryjournal.comresearchgate.net

Development of Efficient One-Pot Reaction Sequences

One-pot synthesis, where multiple reaction steps are conducted in a single vessel without isolating intermediates, offers significant advantages by saving time, resources, and minimizing waste. nih.govbeilstein-journals.org Such strategies are highly desirable in pharmaceutical and chemical industries. researchgate.net

For the synthesis of functionalized indoles, one-pot procedures can combine cyclization and functionalization steps. For example, a one-pot, three-component reaction has been developed to synthesize pyran-annulated indole analogs. tandfonline.com Another efficient approach is the photoredox-catalyzed coupling of ketyls and ynamides followed by a 1,3-allylic alcohol transposition to produce 2-hydroxymethylindoles in a single pot. rsc.org

In the context of 1-cinnamoyl-2-phenyl-1H-indole, a potential one-pot synthesis could involve the palladium-catalyzed coupling of o-bromoaniline derivatives with a suitable partner to form the 2-phenylindole core, followed by in-situ N-acylation with cinnamoyl chloride or a related derivative. Domino reactions, a subset of one-pot processes, where subsequent reactions are triggered by the functionality formed in the previous step, are also powerful tools for building molecular complexity efficiently. beilstein-journals.orgrsc.org

Green chemistry approaches further enhance these methodologies by utilizing environmentally benign solvents like water, employing catalysts instead of stoichiometric reagents, and using energy-efficient techniques like microwave irradiation. openmedicinalchemistryjournal.comtandfonline.comtandfonline.com For instance, the Claisen-Schmidt condensation for preparing indole-chalcones has been successfully performed using ultrasound assistance or under solvent-free mechanochemical conditions (ball-milling), significantly reducing reaction times and avoiding hazardous solvents. tandfonline.comresearchgate.net

The following table highlights some green and one-pot approaches relevant to indole derivative synthesis.

| Method | Key Features | Target/Analogue | Advantages | Ref |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Various Indole Derivatives | Rapid, efficient, environmentally friendly. | tandfonline.comtandfonline.com |

| Ultrasound-Assisted Claisen-Schmidt | Use of ultrasound for condensation. | Indole-based Chalcones | Short reaction times, good yields, mild conditions. | researchgate.net |

| Solvent-Free Mechanochemistry | Liquid-assisted grinding in a ball mill. | Indolyl Chalcones | Minimal solvent use, short reaction times. | tandfonline.com |

| One-Pot Domino Reaction | Buchwald-Hartwig coupling followed by intramolecular cyclization. | 1-Phenyl-1H-indol-2-amine | High efficiency, readily available starting materials. | rsc.org |

| One-Pot Photoredox Catalysis | Visible-light-mediated coupling and transposition. | 2-Hydroxymethylindoles | Mild conditions, simple procedure. | rsc.org |

Application of Ultrasound-Assisted and Solvent-Free Reaction Conditions

The quest for more sustainable synthetic routes has led to the exploration of ultrasound-assisted and solvent-free reaction conditions for the synthesis of N-acylindoles and their analogues. These methods offer significant advantages over traditional heating approaches, including accelerated reaction rates, higher yields, and milder reaction conditions. ijsssr.comnumberanalytics.com

Ultrasound irradiation facilitates chemical reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. organic-chemistry.org This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to an enhancement of mass transfer and a significant acceleration of the reaction rate. ijsssr.comorganic-chemistry.org For the synthesis of indole derivatives, ultrasound has been shown to be a valuable tool, often leading to dramatically reduced reaction times and increased product yields. researchgate.net For instance, the synthesis of various heterocyclic compounds, a class to which indoles belong, has been successfully achieved with improved efficiency and selectivity using ultrasound. ijsssr.com

Solvent-free, or neat, reaction conditions represent another cornerstone of green chemistry, minimizing the use of and waste generated from organic solvents. bohrium.com The reaction of indoles with aldehydes and ketones to form bis-indolyl compounds has been effectively carried out under solvent-free microwave-induced conditions, highlighting the potential for such approaches in indole chemistry. jchemlett.com Mechanochemical methods, such as ball milling, also provide a solvent-free alternative for the synthesis of pharmaceutically important molecules, including indole derivatives. bohrium.com The electrophilic C-H thiocyanation of indoles has been successfully demonstrated using a mixer-mill under solvent-free conditions, showcasing the versatility of this approach. rsc.org

The combination of these techniques can be particularly powerful. For example, the synthesis of N-acylcyanamides from carboxylic acids has been achieved in minutes at room temperature under ultrasound irradiation without the need for a base, demonstrating a highly efficient and environmentally benign protocol. organic-chemistry.org While a specific protocol for the ultrasound-assisted, solvent-free synthesis of 1-cinnamoyl-2-phenyl-1H-indole is not extensively documented, the principles established in the synthesis of analogous compounds suggest a viable pathway. This would likely involve the reaction of 2-phenylindole with cinnamoyl chloride or a related activated cinnamoyl species under the influence of ultrasound, potentially in the absence of a solvent or in a high-boiling point, green solvent.

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Heterocyclic Compounds

| Reaction Type | Conventional Method Conditions | Ultrasound-Assisted Conditions | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 2-iminothiazolines | Conventional heating | Ultrasound irradiation | Increased yield and reduced reaction time | ijsssr.com |

| Synthesis of N-acylcyanamides | Toxic reagents, harsh conditions | Room temperature, 10 minutes | Good to excellent yields | organic-chemistry.org |

| C-H functionalization of ketones | Metal catalyst, base | Water, no metal catalyst | Good yields, mild conditions | organic-chemistry.org |

Control of Chemo- and Regioselectivity in Indole Functionalization

A significant challenge in the functionalization of indoles is controlling the chemo- and regioselectivity of the reaction. The indole nucleus possesses multiple reactive sites, primarily the N1-position and the C3-position. The acylation of indoles can therefore lead to a mixture of N-acylated and C3-acylated products. The desired synthesis of 1-cinnamoyl-2-phenyl-1H-indole necessitates selective acylation at the nitrogen atom.

The regioselectivity of indole acylation is influenced by several factors, including the nature of the acylating agent, the catalyst employed, the solvent, and the substituents on the indole ring. The presence of a phenyl group at the C2-position of the indole, as in 2-phenylindole, can sterically hinder attack at the C3-position to some extent, thereby favoring N-acylation.

Various catalytic systems have been developed to achieve regioselective acylation of indoles. For instance, the Friedel-Crafts acylation of unprotected indoles with acid anhydrides has been optimized to favor C3-acylation with high regioselectivity using catalytic amounts of Y(OTf)₃ in an ionic liquid under microwave irradiation. mdpi.com Conversely, to achieve N-acylation, different strategies are required. The use of a base is a common method to deprotonate the indole nitrogen, increasing its nucleophilicity and promoting N-acylation.

In the context of synthesizing 1-cinnamoyl-2-phenyl-1H-indole, a plausible approach involves the reaction of 2-phenylindole with cinnamoyl chloride. The choice of base and reaction conditions would be critical to ensure selective N-acylation over C3-acylation. Furthermore, metal-organic frameworks (MOFs) like MIL-53(Al) have been investigated as catalysts for the Friedel-Crafts acylation of indole, showing good catalytic activity and providing a mixture of N- and C-acylated products. sciengine.com The ratio of these products can be influenced by the reaction parameters, offering a potential handle to control the regioselectivity. sciengine.com

Table 2: Regioselectivity in the Acylation of Indole

| Acylating Agent | Catalyst | Solvent | Major Product | Reference |

|---|---|---|---|---|

| Propionic anhydride | Y(OTf)₃ | [BMI]BF₄ | 3-Propionylindole | mdpi.com |

| Benzoyl chloride | MIL-53(Al) | Dichloromethane | Mixture of 3-benzoylindole (B97306) and N-benzoylindole | sciengine.com |

| Acid anhydrides | [(4-SO₃H)BMIM]HSO₄ | Microwave | 3-Acylindoles | rsc.org |

Catalyst Recycling and Reusability in Synthetic Processes

Heterogeneous catalysts are particularly advantageous in this regard, as they can often be separated from the reaction mixture by simple filtration or centrifugation. For example, NanoAg-Pt doped silicate (B1173343) has been used as an efficient and recyclable catalyst for the reaction of indoles with aldehydes. nih.gov This catalyst could be recovered by centrifugation and reused for up to six cycles before a noticeable decrease in catalytic activity was observed. nih.gov

In the context of Friedel-Crafts acylation of indoles, which is a key step in the synthesis of acylindoles, several recyclable catalytic systems have been reported. A Brønsted acidic ionic liquid, [(4-SO₃H)BMIM]HSO₄, used for the C3-acylation of N-unsubstituted indoles, was successfully recycled up to four times without a significant loss of its catalytic activity. rsc.org Similarly, the use of yttrium triflate in an ionic liquid for the same reaction allowed for the reuse of the catalyst for up to four times. mdpi.com The metal-organic framework MIL-53(Al) also demonstrated good reusability in the Friedel-Crafts acylation of indole with benzoyl chloride; after five cycles, the conversion of indole remained high. sciengine.com

The ability to recycle the catalyst is not only economically and environmentally beneficial but also crucial for the large-scale industrial production of valuable compounds like 1-cinnamoyl-2-phenyl-1H-indole and its analogues.

Table 3: Catalyst Reusability in Indole Functionalization Reactions

| Catalyst | Reaction | Number of Cycles | Final Yield/Conversion | Reference |

|---|---|---|---|---|

| NanoAg-Pt doped silicate | Reaction of indole with aldehydes | 6 | Not specified | nih.gov |

| [(4-SO₃H)BMIM]HSO₄ | C3-acylation of indoles | 4 | Not specified | rsc.org |

| Y(OTf)₃ in [BMI]BF₄ | Friedel-Crafts 3-propionylation of indole | 4 | Not specified | mdpi.com |

| MIL-53(Al) | Friedel-Crafts acylation of indole | 5 | 87.6% conversion | sciengine.com |

Exploration of the Biological and Pharmacological Potential of 1 Cinnamoyl 2 Phenyl 1h Indole and Its Derivatives

Investigation of Anticancer Activity and Mechanisms

The anticancer potential of 1-cinnamoyl-2-phenyl-1H-indole derivatives has been a primary focus of research, with studies elucidating their effects on cancer cell proliferation, cell cycle progression, and the induction of programmed cell death.

Evaluation of Anti-Proliferative Effects in Malignant Cell Lines

Derivatives of 1-cinnamoyl-2-phenyl-1H-indole have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. For instance, a series of curcumin-inspired indole (B1671886) analogues, where indole and phenyl moieties are linked to a 1,5-diaryl-1,4-pentadien-3-one system, were tested for their cytotoxic potential. bohrium.com Notably, compounds 11c , 11d , and 11f from this series exhibited potent growth inhibition in prostate (PC-3) and breast (BT549) cancer cell lines, with IC50 values in the low micromolar range. bohrium.com The most active compound, 11c , was also found to be safer for normal prostate cells (RWPE-1) compared to the cancerous PC-3 cells. bohrium.com

Similarly, other studies on related indole derivatives have shown potent anti-proliferative effects. For example, certain 2-phenylindole (B188600) derivatives have been found to inhibit the growth of MCF-7 human breast carcinoma cells. nih.gov Hybrid compounds incorporating the indole structure have also shown promise. Indole-chalcone hybrids, for instance, displayed good anti-proliferative efficacy against various human cancer cell lines, including gastric (SGC-7901), pancreatic (PANC-1), lung (A549), and colon (HCT-116, SW-480) cancers, with IC50 values ranging from 0.15 to 1.97 µM. tandfonline.com

Table 1: Anti-proliferative Activity of Selected 1-Cinnamoyl-2-Phenyl-1H-Indole Derivatives and Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 11c | PC-3 | 3.12 - 6.34 | bohrium.com |

| BT549 | 4.69 - 8.72 | bohrium.com | |

| 11d | PC-3 | 3.12 - 6.34 | bohrium.com |

| BT549 | 4.69 - 8.72 | bohrium.com | |

| 11f | PC-3 | 3.12 - 6.34 | bohrium.com |

| BT549 | 4.69 - 8.72 | bohrium.com | |

| Indole-chalcone hybrid 17 | SGC-7901 | 0.37 ± 0.011 | tandfonline.com |

| PANC-1 | 0.42 ± 0.018 | tandfonline.com | |

| A549 | 0.35 ± 0.038 | tandfonline.com | |

| HCT-116 | 0.15 ± 0.017 | tandfonline.com | |

| SW-480 | 0.56 ± 0.064 | tandfonline.com |

Induction of Mitotic Arrest and Apoptosis Pathways

A key mechanism through which these indole derivatives exert their anticancer effects is by disrupting the cell cycle and inducing apoptosis (programmed cell death). Several studies have shown that treatment with these compounds leads to cell cycle arrest, predominantly in the G2/M phase. bohrium.comnih.gov For example, at concentrations of 20–50 nM, certain 2-phenylindole derivatives arrested over 80% of HeLa cells in the G2/M phase, leading to a stable arrest of mitotic progression followed by cell death. nih.gov

Flow cytometry analysis of PC-3 cells treated with curcumin-inspired indole analogues revealed that compound 11c caused a significant arrest in the G2/M phase, while compound 11f resulted in a moderate increase in the G2/M population. bohrium.com This cell cycle arrest is often a prelude to apoptosis. Staining studies using DAPI and acridine (B1665455) orange/ethidium bromide have confirmed that these compounds can induce apoptosis in cancer cells. bohrium.com Furthermore, treatment with these compounds led to the collapse of the mitochondrial membrane potential in PC-3 cells, a critical event in the apoptotic cascade. bohrium.com

Inhibition of Tubulin Polymerization

The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Microtubules, composed of α,β-tubulin heterodimers, are crucial for essential cellular functions, including cell division. nih.gov Interfering with their dynamic equilibrium by inhibiting tubulin polymerization can halt mitosis and lead to cell death. nih.gov

Several 1-cinnamoyl-2-phenyl-1H-indole derivatives and related compounds have been identified as potent inhibitors of tubulin polymerization. bohrium.comnih.gov In a tubulin polymerization assay, compounds 11c and 11f effectively inhibited microtubule assembly with IC50 values of 10.21 ± 0.10 µM and 8.83 ± 0.06 µM, respectively. bohrium.com Molecular modeling studies suggest that these compounds bind to the colchicine (B1669291) binding site on tubulin. bohrium.com Arylthioindole (ATI) derivatives, which also feature an aromatic ring at the 2-position of the indole, are known to be potent inhibitors of tubulin polymerization that bind to the colchicine site on β-tubulin. nih.gov

Table 2: Tubulin Polymerization Inhibition by Selected Indole Derivatives

| Compound | Tubulin Polymerization IC50 (µM) | Reference |

|---|---|---|

| 11c | 10.21 ± 0.10 | bohrium.com |

| 11f | 8.83 ± 0.06 | bohrium.com |

| ATI 3 | 3.3 | nih.gov |

Modulation of Apoptotic Regulators (e.g., Bcl-2/Mcl-1 Dual Inhibition)

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. nih.govnih.gov Anti-apoptotic members of this family, such as Bcl-2 and Myeloid cell leukemia 1 (Mcl-1), are often overexpressed in tumors, contributing to their survival and resistance to therapy. nih.govmdpi.com Therefore, the dual inhibition of Bcl-2 and Mcl-1 is an attractive strategy for cancer treatment. nih.gov

A series of 1-phenyl-1H-indole derivatives have been designed and synthesized as dual inhibitors of Bcl-2 and Mcl-1. nih.gov Preliminary biological studies, including binding assays and MTT assays, indicated that some of these compounds exhibited potent inhibitory activities on both Bcl-2 and Mcl-1, without significant binding to another anti-apoptotic protein, Bcl-XL. nih.gov Specifically, compounds 9c and 9h from this series demonstrated better anti-proliferative activity than a known inhibitor, WL-276. nih.gov This dual inhibitory action is a crucial aspect of their mechanism for inducing apoptosis in cancer cells.

Assessment of Antimicrobial Properties

Beyond their anticancer potential, indole derivatives have also been investigated for their ability to combat microbial infections.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Research has shown that certain 1-phenyl-1H-indole derivatives possess notable antibacterial activity. One study synthesized targeted indole analogs through the cyclization of 1-phenyl-2-(phenylamino)-ethane-1-one analogs. impactfactor.org The resulting amino indoles demonstrated excellent antimicrobial potency against both Gram-positive (e.g., S. aureus and Bacillus strains) and Gram-negative (e.g., Enterobacter and E. coli) bacteria. impactfactor.org The study also noted that the introduction of a nitro group at the meta position or a carboxylic acid group at the para position of the phenyl ring enhanced the antimicrobial activity. impactfactor.org

Another study involving the 1,4-Michael addition of indole to coumarin (B35378) chalcones yielded products that were screened for their antibacterial activity against E. coli (Gram-negative) and S. aureus (Gram-positive). The results indicated that the synthesized indole derivatives were generally more potent than the parent 3-cinnamoyl coumarin compounds, showing moderate to good susceptibility. sid.ir

Antifungal Efficacy

Derivatives of 2-phenyl-1H-indole have demonstrated notable antifungal activity against a range of pathogenic fungi. While studies on 1-cinnamoyl-2-phenyl-1H-indole itself are specific, research on related structures provides valuable insights into its potential efficacy. For instance, bis(indolyl)methanes derived from 2-phenyl-1H-indole have been synthesized and evaluated for their antifungal properties.

One study reported the synthesis of 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole, which exhibited significant antibacterial activity and was also tested against fungal strains. ijsrset.comresearchgate.net The minimum inhibitory concentration (MIC) is a key metric used to quantify antifungal potency, representing the lowest concentration of a compound that inhibits visible fungal growth.

Indole derivatives linked to other heterocyclic moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have also been a focus of antifungal research. turkjps.org These studies have shown that certain indole-based compounds exhibit promising activity against Candida albicans and Candida krusei, with some derivatives being more effective than the standard drug fluconazole. turkjps.org For example, an indole-triazole derivative demonstrated excellent activity against C. krusei. turkjps.org

Table 1: Antifungal Activity of a Bis-indole Derivative of 2-Phenyl-1H-Indole

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole | C. albicans | 100 |

| A. niger | 100 | |

| A. clavatus | 100 | |

| Nystatin (Standard) | C. albicans | 500 |

| A. niger | 100 | |

| A. clavatus | 100 |

Data sourced from a study on bis-indole derivatives. researchgate.net

Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. frontiersin.org Inhibiting QS is a promising anti-virulence strategy that may not exert the same selective pressure as traditional antibiotics. Cinnamoyl derivatives have emerged as potential QS inhibitors. frontiersin.orgresearchgate.net

Studies on cinnamoyl hydroxamates, which share structural similarities with the cinnamoyl moiety of the title compound, have demonstrated significant QS inhibitory effects against Pseudomonas aeruginosa. frontiersin.orgresearchgate.net These compounds have been shown to reduce the production of several QS-controlled virulence factors, including pyocyanin, proteases, and rhamnolipids. frontiersin.orgresearchgate.net Furthermore, they can inhibit bacterial motility and disrupt the formation of biofilms. frontiersin.orgresearchgate.net

The mechanism of QS inhibition by these cinnamoyl derivatives is believed to involve interference with the QS signaling pathways. For instance, some compounds may act as antagonists for the QS receptors, such as LasR and RhlR in P. aeruginosa, competing with the native signaling molecules. plos.orgfrontiersin.org In silico docking studies have supported this hypothesis, suggesting that cinnamoyl derivatives can bind to these receptor proteins. researchgate.net By blocking these signaling pathways, the coordinated expression of virulence genes is downregulated.

Analysis of Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, which are implicated in various disease pathologies. The 2-phenyl-1H-indole scaffold is a known antioxidant pharmacophore, and its combination with a cinnamoyl group could enhance this activity. omicsonline.org

Free Radical Scavenging Capacity (e.g., DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method to assess the free radical scavenging capacity of a compound. Substituted 2-phenyl-1H-indoles have been evaluated using this assay. nih.gov In one study, 2-(4-aminophenyl)indoles, which are structurally related to the core of the title compound, demonstrated potent antioxidant activity in the DPPH assay. nih.gov The presence of electron-donating groups, such as amino or methoxy (B1213986) groups on the phenyl ring, has been shown to enhance the antioxidant capacity of 2-phenylindole derivatives. omicsonline.org

The cinnamoyl moiety itself can also contribute to antioxidant activity. The conjugated double bond and the phenyl ring in the cinnamoyl group can participate in radical stabilization.

Table 2: DPPH Radical Scavenging Activity of a Substituted 2-Phenyl-1H-Indole Derivative

| Compound | Concentration (mM) | % Inhibition |

|---|---|---|

| 6-fluoro-2-(4-aminophenyl)-1H-indole | 1 | 80 |

| Melatonin (Standard) | 1 | 98 |

Data sourced from a study on substituted 2-phenyl-1H-indoles. nih.gov

Determination of Total Antioxidant Capacity

Anti-inflammatory and Analgesic Investigations

Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key mediators of this process. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes.

Inhibition of Cyclooxygenase (COX-1 and COX-2) Enzymes

The inhibition of COX-1 and COX-2 is a primary target for anti-inflammatory drug development. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Indole derivatives have been extensively studied as COX inhibitors. nih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.gov Some of these compounds showed significant anti-inflammatory effects, with one derivative selectively inhibiting COX-2 expression. nih.gov

Chalcones, which are structurally similar to the cinnamoyl portion of the title compound, have also been investigated as COX inhibitors. sci-hub.se Certain indole-chalcone hybrids have demonstrated inhibitory activity against both COX-1 and COX-2. For instance, 3-(5-bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one showed non-selective COX inhibition. sci-hub.se Molecular docking studies have suggested that these types of molecules can bind effectively within the active site of the COX-2 enzyme. omicsonline.org

Table 3: COX Inhibitory Activity of an Indole-Chalcone Derivative

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 3-(5-bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 23.1 ± 0.6 |

| COX-2 | 27.1 ± 2.3 |

Data sourced from a study on indole-based chalcones. sci-hub.se

Antiviral Efficacy Studies

The indole nucleus is a core component of many biologically active compounds, and its derivatives have been a focus of antiviral research. mbimph.com The addition of a cinnamoyl group, another pharmacophore known for its role in antiviral drug discovery, enhances this potential. nih.gov

Inhibition of Hepatitis B Virus (HBV) Replication and Surface Antigen Secretion

Derivatives of 2-phenylindole have demonstrated notable anti-HBV properties. Research indicates that compounds with this core structure can potently inhibit viral replication and suppress the secretion of the Hepatitis B surface antigen (HBsAg). nih.gov This dual action is significant as HBsAg is crucial for the lifecycle of the virus and its presence in high levels is associated with chronic infection and liver disease. nih.govnih.gov The mechanism is believed to involve interference with the formation of covalently closed circular DNA (cccDNA), a key step in the persistence of HBV infection. semanticscholar.org

Activity Against RNA and DNA Viruses

The antiviral spectrum of indole derivatives extends beyond HBV. The 2-phenylindole structure has been reported to exhibit activity against the Human Immunodeficiency Virus (HIV) by inhibiting viral replication and suppressing HIV-1 Tat-mediated transactivation. nih.gov Furthermore, derivatives have shown efficacy against Zika virus (ZIKV), an RNA flavivirus. nih.gov The cinnamoyl moiety itself is a recognized structural motif in the discovery of drugs targeting RNA viruses such as Hepatitis C Virus (HCV) and Dengue virus (DENV). nih.gov

Studies on related scaffolds further support this broad-spectrum potential. For instance, 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) of several RNA viruses, including Respiratory Syncytial Virus (RSV), Influenza A Virus (IAV), and SARS-CoV-2. researchgate.net Other research on phenoxazine-based nucleoside derivatives has shown them to be effective against both DNA viruses, like Varicella-Zoster Virus (VZV), and various RNA viruses. mdpi.com

Antitubercular and Antimalarial Activity Profiling

Infectious diseases caused by bacteria and protozoan parasites remain a major global health challenge. Derivatives of 1-cinnamoyl-2-phenyl-1H-indole have been evaluated for their potential to combat these pathogens.

Inhibition of Mycobacterium tuberculosis Strains

Several studies have confirmed the antitubercular potential of indole-based compounds. N-cinnamyl-substituted isatin (B1672199) derivatives, for example, have shown moderate to good in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov The introduction of specific substituents, such as nitro groups on the phenyl ring of the cinnamyl moiety, has been found to enhance this activity, yielding Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL. nih.gov

Similarly, various 3-phenyl-1H-indoles and N-alkylated indole chalcones have demonstrated significant activity against the H37Rv strain of M. tuberculosis, with some compounds showing synergistic effects when used with other anti-TB drugs. nih.govomicsonline.orgnih.gov

Table 1: Antitubercular Activity of Selected Indole Derivatives

| Compound Type | Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-cinnamyl-substituted isatin derivatives (3j-l) | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| 3-(1-isonicotinoyl-3-(5-methyl-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one | M. tuberculosis H37Rv | 12.5 to 25 µg/ml | nih.gov |

| (E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-butyl-1H-indol-3-yl)prop-2-en-1-one | M. tuberculosis H37Rv | 04 µg/mL | nih.gov |

Activity Against Protozoan Parasites (e.g., Plasmodium falciparum, Leishmania donovani, Trypanosoma brucei brucei)

The 2-phenylindole and cinnamoyl moieties are also implicated in antiprotozoal activity. tandfonline.com Studies have investigated the anti-malarial potential of 2-phenyl indole derivatives, with some showing efficacy comparable to the standard drug chloroquine (B1663885) against Plasmodium falciparum. nih.govplos.org The conjugation of a cinnamoyl group with known antimalarials like chloroquine has resulted in hybrid compounds with high activity against both blood- and liver-stage malaria parasites. mbimph.com

The indole scaffold is crucial for activity against trypanosomatid parasites. mdpi.com Research on a specific derivative, 1H-3-{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole, demonstrated its efficacy against P. falciparum, Leishmania donovani, and Trypanosoma brucei brucei. researchgate.net Other studies have identified 2-phenylindole derivatives with submicromolar activity against T. brucei. nih.govnih.gov Similarly, various indole derivatives, including bisindoles and N-substituted indoles, have shown potent antileishmanial activity against L. donovani. mbimph.comelsevierpure.com

Table 2: Antiprotozoal Activity of a 2-Phenylindole Derivative

| Parasite | Compound | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Plasmodium falciparum (FcB1) | 1H-3-{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole | 1.4 µM | researchgate.net |

| Leishmania donovani (LV9) | 1H-3-{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole | 5.3 µM | researchgate.net |

| Trypanosoma brucei brucei (T427) | 1H-3-{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole | 0.22 µM | researchgate.net |

Neuropharmacological and Miscellaneous Biological Activities

Beyond anti-infective properties, the 1-cinnamoyl-2-phenyl-1H-indole scaffold and its relatives have been explored for their effects on the central nervous system and for other biological actions like anti-inflammatory and anticancer effects. nih.govtandfonline.com

The 2-phenylindole core is the parent structure for a class of nonsteroidal selective estrogen receptor modulators (SERMs), such as zindoxifene (B1684292) and bazedoxifene, which have implications for neurological health. researchgate.net Derivatives have also been studied for neuroprotective, anticonvulsant, and antipsychotic properties. nih.gov Furthermore, cinnamamide (B152044) derivatives have been investigated as potential antidepressant agents, with some showing efficacy comparable to the standard drug fluoxetine (B1211875) in preclinical models. Cinnamic acid derivatives have also demonstrated potent anti-neuroinflammatory activity.

In addition to neuropharmacology, 2-phenylindole derivatives have shown promising anti-inflammatory activity, in some cases through the inhibition of COX-2 enzymes and the suppression of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Anticholinesterase Activity (e.g., Acetylcholinesterase and Butyrylcholinesterase)

A significant area of investigation for 1-cinnamoyl-2-phenyl-1H-indole derivatives is their potential as anticholinesterase agents, which are crucial in the management of neurodegenerative conditions like Alzheimer's disease. Research has shown that certain derivatives of this class are effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

In one study, a series of 1-cinnamoyl-2-phenyl-1H-indole analogues were synthesized and evaluated for their cholinesterase inhibitory activity. Several compounds demonstrated potent and selective inhibition. For instance, compounds with specific substitutions on the cinnamoyl and phenyl rings were identified as the most active inhibitors against AChE, while others showed greater potency against BChE. amazonaws.com The half-maximal inhibitory concentration (IC50) values for some of these derivatives were found to be comparable to the standard drug, eserine. amazonaws.com

Another study on indole derivatives also highlighted their potential as acetylcholinesterase inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com Specifically, certain synthesized indole derivatives showed better acetylcholinesterase inhibition than others in the series, with IC50 values of 7.31 and 6.11 μM. mdpi.com The inhibitory potential of these compounds underscores their promise as lead structures for the development of new anti-Alzheimer's agents. researchgate.net

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 3 | Acetylcholinesterase | 75 ± 10 | amazonaws.com |

| Compound 5 | Acetylcholinesterase | 80 ± 10 | amazonaws.com |

| Compound 6 | Butyrylcholinesterase | 110 ± 10 | amazonaws.com |

| Compound 8 | Butyrylcholinesterase | 130 ± 10 | amazonaws.com |

| Compound 7 | Butyrylcholinesterase | 150 ± 10 | amazonaws.com |

| Eserine (Standard) | Acetylcholinesterase | 70 ± 20 | amazonaws.com |

Neuroprotective, Anticonvulsant, and Antipsychotic Properties

The versatility of the 2-phenyl-1H-indole scaffold is further demonstrated by its derivatives' promising neuroprotective, anticonvulsant, and antipsychotic activities. omicsonline.orgomicsonline.org

Neuroprotective Effects: Indole-based compounds have been recognized for their neuroprotective potential. nih.gov Studies on synthetic indole-phenolic compounds have shown their ability to counteract reactive oxygen species (ROS) and increase cell viability in the face of oxidative stress. nih.gov For example, in a study using SH-SY5Y neuroblastoma cells, a cinnamyl-containing indole derivative named IHC3 was found to significantly decrease cell death induced by the neurotoxin rotenone. nih.gov This compound exhibited a dose-dependent increase in cell viability, with a maximum protective effect observed at a concentration of 12.5 µg/mL. nih.gov

Anticonvulsant Activity: Several derivatives of 2-phenyl-1H-indole have been synthesized and evaluated for their anticonvulsant properties using standard animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.compharmacophorejournal.com In one such study, a series of indolyl-imidazolone hybrid molecules were synthesized from 2-phenyl-1H-indole. scispace.com Two compounds in this series, 5a (1-(2-hydroxyethyl)-2-phenyl-4-[(2-phenylindolin-3-yl) methylene]-1H-imidazol 5(4H)-one) and 5b (1-(2-aminoethyl)-2-phenyl-4-[(2-phenylindolin-3-yl) methylene]-1H-imidazol-5(4H)-one), emerged as lead compounds with significant anticonvulsant activity in both the MES and scPTZ screens. scispace.com Another study highlighted a compound, 6 (1-(2-Hydroxypropyl)-2-phenyl-4-[(2-phenylindolin-3-yl)methylene]-1H-imidazol-5(4H)-one), as a lead compound for further investigation due to its activity in both MES and scPTZ tests. pharmacophorejournal.com

| Compound | Anticonvulsant Test | Activity | Reference |

|---|---|---|---|

| Compound 5a | MES & scPTZ | Active | scispace.com |

| Compound 5b | MES & scPTZ | Active | scispace.com |

| Compound 6 | MES & scPTZ | Active | pharmacophorejournal.com |

Antipsychotic Properties: The 2-phenyl-1H-indole framework is also being explored for its potential in developing novel antipsychotic agents. pcbiochemres.com Research into N1-phenylsulphonyl indole derivatives has identified them as potent ligands for the 5-HT6 receptor, a target of interest for the treatment of cognitive deficits associated with schizophrenia. nih.gov The structural similarities of indole derivatives to known antipsychotic drugs, and their ability to interact with key neurotransmitter systems, make them an attractive area for further research in the development of new therapies for psychotic disorders. pcbiochemres.com

GABAA Receptor Agonism and GPRC6A Receptor Antagonism

GABAA Receptor Agonism: The gamma-aminobutyric acid type A (GABAA) receptor is a key target for drugs that treat anxiety and other neurological disorders. Some 2-phenyl-1H-indole derivatives have been identified as modulators of the GABAA receptor. researchgate.netmdpi.com While direct agonistic activity of 1-cinnamoyl-2-phenyl-1H-indole itself is not extensively documented, the structural features of related indole derivatives suggest a potential for interaction with the GABAA receptor complex. mdpi.com The anticonvulsant effects observed in some derivatives may be, in part, mediated through the enhancement of GABAergic neurotransmission.

GPRC6A Receptor Antagonism: The G protein-coupled receptor, class C, group 6, subtype A (GPRC6A) has been identified as a novel target for 2-phenyl-indole derivatives. nih.gov A study focusing on 3-substituted 2-phenyl-indoles led to the discovery of the first allosteric antagonists for this receptor. nih.gov These compounds were found to be selective for GPRC6A over other related receptors. The most potent and selective antagonists for the GPRC6A receptor reported to date include compounds 7 and 34b from this class of molecules. nih.gov

| Compound | Target Receptor | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 1 | GPRC6A | Antagonist | 27 | |

| Compound 2 | GPRC6A | Antagonist | 18 | |

| Compound 3 | GPRC6A | Antagonist | 18 | |

| Compound 7 | GPRC6A | Antagonist | Low micromolar range | nih.gov |

| Compound 34b | GPRC6A | Antagonist | Low micromolar range | nih.gov |

Exploration of DNA Binding Interactions

The interaction of small molecules with DNA is a fundamental mechanism for the action of many therapeutic agents, particularly in the realm of anticancer drugs. Some 2-phenyl-1H-indole derivatives have been investigated for their ability to bind to and interact with DNA.

Research has suggested that certain derivatives of 2-phenyl-indole can induce apoptosis in cancer cells through mechanisms that may involve DNA intercalation. omicsonline.orgomicsonline.org In one study, a series of novel indole derivatives were synthesized and their DNA cleavage activity was evaluated using agarose (B213101) gel electrophoresis. innovareacademics.in The results indicated that all the tested compounds exhibited promising DNA cleavage activity. innovareacademics.in

Furthermore, molecular docking and fluorescence quenching studies on a set of eight indole derivatives have suggested that these compounds preferentially bind to the minor groove of DNA. researchgate.net The ability of these compounds to interact with and cleave DNA highlights their potential for development as anticancer agents. innovareacademics.in

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlation Between Substituent Effects on the Indole (B1671886) Nucleus and Biological Activity

The indole nucleus is a common pharmacophore in drug design, and its substitution pattern significantly influences the biological activity of 2-phenylindole (B188600) derivatives. innovareacademics.inmdpi.com Modifications at various positions of the indole ring can alter the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby affecting its interaction with target proteins.

Research on related 2-phenylindole scaffolds has shown that the introduction of substituents at the C3, C5, and N1 positions of the indole ring can modulate activity. For instance, in a series of 2-phenylindoles evaluated as nitric oxide synthase and NFκB inhibitors, introducing a 3-cyano or a 3-carboxaldehyde oxime group resulted in potent inhibitory activity. nih.gov Specifically, 2-phenyl-1H-indole-3-carboxaldehyde oxime and its 3-cyano counterpart exhibited strong inhibition of nitrite (B80452) production. nih.gov This suggests that the size and electronic nature of the substituent at the 3-position are critical for activity. nih.gov

Similarly, modifications at the C5 position have proven effective. In a series of 1H-indole-2-carboxamides, the introduction of a chloro or fluoro group at the C5 position enhanced potency for CB1 receptor modulation. nih.gov This highlights the sensitivity of the binding pocket to substitutions at this position. The N1 position, where the cinnamoyl group is attached in the title compound, is also a key site for modification. While the cinnamoyl group itself is a large, specific moiety, studies on other N-substituted 2-phenylindoles show that varying the N-substituent can drastically alter bioactivity. For example, introducing bulky hydrophobic groups at the indole nitrogen has been shown to affect binding affinity in Pks13 inhibitors. nih.gov

| Compound Scaffold | Substituent Position | Substituent | Biological Target/Assay | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|---|

| 2-Phenylindole | C3 | -CHO-NOH (oxime) | Nitrite Production Inhibition | 4.4 | nih.gov |

| 2-Phenylindole | C3 | -CN (cyano) | Nitrite Production Inhibition | 4.8 | nih.gov |

| 2-Phenylindole | C3 | -CHO-N-OCH3 | Nitrite Production Inhibition | 22.5 | nih.gov |

| 1H-indole-2-carboxamide | C5 | -Cl | CB1 Receptor Modulation | Enhanced Potency | nih.gov |

| 1H-indole-2-carboxamide | C5 | -F | CB1 Receptor Modulation | Enhanced Potency | nih.gov |

Impact of Phenyl Ring Modifications on Pharmacological Profiles

The phenyl ring at the C2 position of the indole core is another critical site for structural modification. Substituents on this ring can influence the molecule's conformation, lipophilicity, and electronic distribution, which are all key determinants of pharmacological activity.

Studies on various 2-phenylindole derivatives have demonstrated that the position and nature of substituents on the 2-phenyl ring can lead to significant changes in potency and selectivity. For example, in a study of 2-phenylindoles as NFκB inhibitors, a methyl group at the 2'-position of the phenyl ring (compound 10ab) dramatically increased potency compared to the unsubstituted parent compound (10aa), though it also introduced cytotoxicity. nih.gov Conversely, a methyl group at the 4'-position (10ac) rendered the compound essentially inactive. nih.gov This indicates a strong positional effect, likely due to steric hindrance influencing the conformation. nih.gov

In another series of 2-(substituted phenyl)-1H-indoles evaluated for anti-inflammatory activity, compounds with a 4'-methyl or 4'-methoxy group showed activity comparable to the standard drug. innovareacademics.in The presence of electron-donating groups like hydroxyl and methoxy (B1213986) on the phenyl ring has also been observed to increase the antioxidant activity of 2-phenylindole derivatives. omicsonline.org Furthermore, for a series of CB1 receptor allosteric modulators, a diethylamino group at the 4-position of the phenyl ring was found to be beneficial for potency. nih.gov

| Compound Scaffold | Substituent Position | Substituent | Biological Target/Assay | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|---|

| 2-Phenylindole | - | Unsubstituted | Nitrite Production Inhibition | 24.7 | nih.gov |

| 2-Phenylindole | 2' | -CH3 | Nitrite Production Inhibition | 2.8 | nih.gov |

| 2-Phenylindole | 4' | -CH3 | Nitrite Production Inhibition | >50 (Inactive) | nih.gov |

| 2-Phenyl-1H-indole | 4' | -CH3 | Anti-inflammatory (IL-6) | 81% Inhibition | innovareacademics.in |

| 1H-indole-2-carboxamide | 4' | Diethylamino | CB1 Receptor Modulation | 0.484 | nih.gov |

Significance of the N-Acyl/N-Cinnamoyl Moiety in Ligand-Target Interactions

The N-cinnamoyl moiety is a defining feature of 1-cinnamoyl-2-phenyl-1H-indole and is known to be a pharmacophore in its own right, contributing significantly to the biological activity of various molecular scaffolds. Cinnamic acid and its derivatives are recognized for a wide range of pharmacological effects, including anticancer and antioxidant properties. nih.govjst.go.jp

The cinnamoyl group, consisting of a phenyl ring attached to an α,β-unsaturated carbonyl system, provides a rigid linker that properly orients the terminal phenyl group relative to the indole core. This specific conformation is often crucial for fitting into the binding sites of target proteins. Phenylcinnamides have been identified as potential anticancer agents that interact with microtubules and disrupt tubulin polymerization. nih.gov The substitution pattern on the phenyl ring of the cinnamoyl group is also vital. For instance, the presence of a 3,4,5-trimethoxyphenyl substituent is a known requirement for optimal activity in many tubulin inhibitors. nih.gov

In studies of other N-acyl derivatives, the nature of the acyl group is paramount. Research on N-cinnamoyl phenothiazines showed that the parent phenothiazine (B1677639) was inactive, but the introduction of the cinnamoyl moiety induced antibacterial activity. researchgate.net This demonstrates that the N-cinnamoyl group can be the primary driver of biological effect. The α,β-unsaturated carbonyl system within the cinnamoyl group is an electrophilic Michael acceptor, which can potentially form covalent bonds with nucleophilic residues (like cysteine) in target proteins, leading to irreversible inhibition.

Computational Approaches to Rationalize Structure-Activity Relationships

Computational chemistry and molecular modeling are indispensable tools for understanding the SAR of complex molecules like 1-cinnamoyl-2-phenyl-1H-indole. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and density functional theory (DFT) calculations provide insights into how these ligands interact with their biological targets at an atomic level. researchgate.netmdpi.comnih.gov

Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. For example, docking studies of indole derivatives into the active site of enzymes like cyclooxygenase-2 (COX-2) or histone deacetylase (HDAC) have helped to explain their inhibitory activity. researchgate.netresearchgate.net These studies can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions that stabilize the ligand-protein complex. For 1-cinnamoyl-2-phenyl-1H-indole, docking could elucidate how the indole, the 2-phenyl ring, and the cinnamoyl group occupy different sub-pockets of a binding site.

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov By developing CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models for a series of indole derivatives, researchers can identify which steric and electronic fields around the molecule are favorable or unfavorable for activity, guiding the design of new, more potent compounds. nih.gov DFT calculations can be used to understand the electronic structure and stability of different conformers of the molecule, which is particularly relevant for the flexible cinnamoyl chain. mdpi.com

Strategic Design Principles for Enhancing Potency and Selectivity

The insights gained from SAR and computational studies culminate in a set of strategic principles for designing improved analogs of 1-cinnamoyl-2-phenyl-1H-indole. The goal is to enhance potency against the desired target while minimizing off-target effects to improve the therapeutic index.

Key design strategies include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the indole or phenyl rings with other heterocyclic or aromatic systems to improve properties like solubility or metabolic stability while maintaining key binding interactions.

Structure-Guided Substituent Modification: Using docking results to guide the placement of substituents. For example, if a pocket in the target protein is hydrophobic, adding a lipophilic group like a trifluoromethyl to the phenyl ring could enhance binding affinity. researchgate.net If a hydrogen bond donor/acceptor is nearby, introducing a corresponding functional group (e.g., hydroxyl, amino) can increase potency. nih.gov

Conformational Constraint: Introducing rigidity into the flexible cinnamoyl linker, for instance by incorporating it into a ring system. This can lock the molecule into its bioactive conformation, increasing affinity and reducing the entropic penalty of binding.

Hybridization: Combining the 1-cinnamoyl-2-phenyl-1H-indole scaffold with another known pharmacophore to create a hybrid molecule with dual or enhanced activity. nih.gov This approach has been used to combine the arylcinnamide skeleton with other moieties to create potent antiproliferative agents. nih.gov

Targeting Selectivity: Exploiting subtle differences in the binding sites of related proteins (e.g., enzyme isoforms) to design selective inhibitors. High-resolution crystal structures and advanced computational models are crucial for identifying opportunities for selective interactions. researchgate.net

By applying these principles, medicinal chemists can rationally evolve the 1-cinnamoyl-2-phenyl-1H-indole scaffold from a lead compound into a highly potent and selective drug candidate.

Computational Chemistry and Molecular Modeling in 1 Cinnamoyl 2 Phenyl 1h Indole Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nams-annals.in This technique is crucial for understanding the binding modes of 1-cinnamoyl-2-phenyl-1H-indole derivatives with their biological targets and for predicting their binding affinities. nams-annals.in

In a notable study, molecular docking simulations were performed on a series of 2-phenyl-1H-indole analogs to investigate their antiproliferative activity against breast cancer cell lines. biointerfaceresearch.com The results indicated that specific ligands, such as L39, L40, and L48, fit well within the binding pocket of the estrogen-α receptor (PDB: 1A52), while ligand L47 showed a good fit with the progesterone (B1679170) receptor (PDB: 1A28). biointerfaceresearch.com These predictions were supported by high negative score values and the identification of several hydrogen bonds and hydrophobic interactions between the ligands and the active site residues of the receptors. biointerfaceresearch.com

The process involves preparing the 3D structures of both the ligand and the target protein. nams-annals.in The ligand's conformational space is explored to find the most stable binding pose within the protein's active site. nams-annals.in The strength of the interaction is then evaluated using a scoring function, which provides a quantitative measure of the binding affinity. nams-annals.in

Table 1: Molecular Docking Results for 2-Phenyl-1H-Indole Analogs

| Ligand | Target Receptor | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| L39 | Estrogen-α | 1A52 | High Negative Score | Not explicitly detailed in the abstract |

| L40 | Estrogen-α | 1A52 | High Negative Score | Not explicitly detailed in the abstract |

| L48 | Estrogen-α | 1A52 | High Negative Score | Not explicitly detailed in the abstract |

| L47 | Progesterone | 1A28 | High Negative Score | Not explicitly detailed in the abstract |

Data sourced from a study on 2-phenyl-1H-indole analogs as potential breast cancer inhibitors. biointerfaceresearch.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govscispace.com It has become a popular tool in computational chemistry for calculating properties like molecular energies, electronic distributions, and reactivity indices. scispace.comaimspress.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. scispace.com

In the context of indole (B1671886) derivatives, DFT has been employed to analyze their electronic properties. For instance, studies on related indole compounds have used DFT to understand their conformational preferences and reactivity. researchgate.net These calculations can reveal important electronic aspects related to the antioxidant properties of indole derivatives. researchgate.net

DFT calculations can provide valuable data on:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) maps: These maps visualize the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov QSAR models are instrumental in predicting the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.gov

A QSAR study was conducted on a series of 2-phenyl-1H-indole analogs exhibiting antiproliferative activity against MDA-MB-231 and MCF-7 breast cancer cell lines. biointerfaceresearch.com Using partial least squares (PLS) regression, a good correlation was found between the physicochemical properties of the molecules and their observed biological activities. biointerfaceresearch.com The predictive power of the developed QSAR models was validated through internal and external validation methods, demonstrating their reliability. biointerfaceresearch.com

The development of a QSAR model typically involves:

Data Set Preparation: A series of compounds with known biological activities is selected. biointerfaceresearch.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. nih.gov

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. biointerfaceresearch.comnih.gov

Model Validation: The predictive ability of the model is rigorously tested. biointerfaceresearch.com

Table 2: Statistical Parameters for QSAR Models of 2-Phenyl-1H-Indole Analogs

| Statistical Parameter | Value | Significance |

|---|---|---|

| R²cv (Leave-one-out cross-validation) | High | Indicates good internal predictive ability of the model. biointerfaceresearch.com |

| R²boots (Bootstrapping correlation) | High | Demonstrates the robustness and stability of the model. biointerfaceresearch.com |

| R²pred (External validation) | High | Confirms the model's ability to predict the activity of new compounds. biointerfaceresearch.com |

This table represents the types of statistical validation used in a QSAR study on 2-phenyl-1H-indole analogs. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of 1-cinnamoyl-2-phenyl-1H-indole research, MD simulations provide valuable insights into the conformational flexibility of these molecules and the dynamic nature of their interactions with biological targets. biointerfaceresearch.com

MD simulations were used to confirm the stability of the ligand-receptor complexes predicted by molecular docking in the study of 2-phenyl-1H-indole analogs as breast cancer inhibitors. biointerfaceresearch.com By simulating the behavior of the complex in a solvated environment, researchers can observe how the ligand and protein interact and adapt to each other over time, providing a more realistic picture of the binding event.

Key applications of MD simulations in this area include:

Conformational Analysis: Exploring the different shapes (conformations) a molecule can adopt and their relative energies. nih.gov

Binding Free Energy Calculations: Estimating the free energy of binding between a ligand and its target, which is a more rigorous measure of binding affinity than docking scores.

Investigating the Role of Water Molecules: Understanding the role of water molecules in mediating ligand-protein interactions. biointerfaceresearch.com

These simulations start with an initial structure, often obtained from experimental methods or molecular docking, and then calculate the forces acting on each atom to predict their subsequent motion. mdpi.com The trajectory of the atoms over time provides a detailed view of the molecule's dynamic behavior.

Future Directions and Therapeutic Prospects of 1 Cinnamoyl 2 Phenyl 1h Indole

Development of Novel Synthetic Pathways and Efficient Scalable Production

The advancement of 1-cinnamoyl-2-phenyl-1H-indole from a laboratory curiosity to a potential therapeutic agent is fundamentally dependent on the development of efficient and scalable synthetic methodologies. While specific, large-scale synthesis of this exact compound is not widely documented, established principles in organic synthesis point toward promising avenues.

A plausible and common strategy involves the acylation of a 2-phenyl-1H-indole precursor. This can be achieved by reacting 2-phenyl-1H-indole with cinnamoyl chloride in the presence of a suitable base. mdpi.com The synthesis of the 2-phenyl-1H-indole core itself can be accomplished through various established methods, such as the Fischer indole (B1671886) synthesis, which is a reliable and versatile technique. omicsonline.org

Future research should focus on optimizing these pathways to improve yield, reduce the number of steps, and ensure cost-effectiveness for large-scale production. Key areas for development include:

One-Pot Synthesis: Developing a one-pot method, potentially starting from simpler precursors like 2-aminoacetophenone (B1585202) and cyclizing it to form the indole ring before in-situ acylation, could significantly streamline the process. researchgate.netresearchgate.net One-pot syntheses are highly desirable as they reduce waste, save time, and lower operational costs.

Green Chemistry Approaches: The use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions (such as microwave-assisted synthesis) should be explored. researchgate.net For instance, palladium-catalyzed reactions in aqueous solutions represent a greener alternative to traditional methods that use harsh organic solvents. researchgate.net

Scalable Purification: Research into scalable purification techniques, such as crystallization over chromatographic methods, is crucial for producing the compound at a purity required for pharmacological use. impactfactor.org

| Synthetic Strategy | Description | Potential Advantages |

| Fischer Indole Synthesis & Acylation | A two-step process involving the classic synthesis of the 2-phenylindole (B188600) core followed by N-acylation with cinnamoyl chloride. mdpi.comomicsonline.org | Reliable, well-understood reactions. |

| Palladium-Catalyzed Reactions | Utilizing palladium catalysts for C-H activation or cross-coupling reactions to construct the 2-phenylindole scaffold. researchgate.net | High efficiency, regioselectivity, and tolerance for various functional groups. researchgate.net |

| One-Pot Cyclization and Acylation | Combining the formation of the indole ring and the addition of the cinnamoyl group into a single synthetic operation. researchgate.net | Increased efficiency, reduced waste, and lower production costs. |

Identification of Undiscovered Pharmacological Targets

The broad biological activity of the 2-phenylindole class of compounds suggests that 1-cinnamoyl-2-phenyl-1H-indole may interact with a variety of pharmacological targets. nih.govomicsonline.org Derivatives of the 2-phenylindole and 1-phenyl-1H-indole frameworks have demonstrated efficacy in several therapeutic areas, including oncology, infectious diseases, and inflammation. omicsonline.orgnih.gov Identifying the specific molecular targets of 1-cinnamoyl-2-phenyl-1H-indole is a critical step in understanding its mechanism of action and therapeutic potential.

Future research should employ a combination of computational and experimental approaches to uncover these targets.

In Silico Screening: Molecular docking simulations can be used to predict the binding affinity of 1-cinnamoyl-2-phenyl-1H-indole against a library of known protein targets associated with various diseases. nih.gov

Biochemical and Cellular Assays: Based on the activities of related compounds, initial experimental screening should focus on targets involved in cancer cell proliferation, bacterial survival, and inflammatory pathways.

Table of Potential Pharmacological Targets Based on Related Indole Derivatives

| Therapeutic Area | Potential Target(s) | Rationale/Activity of Related Compounds | Citation(s) |

|---|---|---|---|

| Anticancer | Tubulin | 2-Phenylindole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. | omicsonline.org |

| Bcl-2 family proteins (Bcl-2, Mcl-1) | 1-Phenyl-1H-indole derivatives have been identified as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. | nih.gov | |

| Antibacterial | DNA Gyrase and Topoisomerase IV | Certain 2-phenylindole derivatives show potent activity against multidrug-resistant bacteria by inhibiting these essential enzymes. | omicsonline.org |

| NorA Efflux Pump | Some derivatives act as efflux pump inhibitors, which can restore the efficacy of conventional antibiotics in resistant bacterial strains. | japsonline.com |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | The anti-inflammatory properties of some 2-phenylindole derivatives have been linked to the inhibition of the COX-2 enzyme. | omicsonline.org |

Advancement of Lead Compounds Towards Preclinical Development

Once a primary biological activity and molecular target are confirmed for 1-cinnamoyl-2-phenyl-1H-indole, the next phase involves optimizing its structure to enhance its drug-like properties. This process, known as lead optimization, aims to improve potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) to generate a candidate suitable for preclinical testing.

The structure of 1-cinnamoyl-2-phenyl-1H-indole offers multiple sites for chemical modification. Structure-activity relationship (SAR) studies will be essential to guide this process. nih.gov

Modification of the Cinnamoyl Moiety: Altering the substituents on the phenyl ring of the cinnamoyl group can modulate the compound's electronic properties and its interaction with the target protein.

Modification of the Phenyl Group at C-2: Substitutions on the 2-phenyl ring can influence the compound's biological activity and selectivity. japsonline.com

The goal is to develop derivatives with superior efficacy and a safety profile that warrants investigation in animal models, a critical step in preclinical development.

Investigation of Synergistic Effects with Established Therapeutic Agents

A growing strategy in modern pharmacology is the use of combination therapies to enhance treatment efficacy, overcome drug resistance, and reduce dose-dependent toxicity. ijpsr.comnih.gov Investigating the potential synergistic effects of 1-cinnamoyl-2-phenyl-1H-indole with existing drugs could unlock new therapeutic applications.